![molecular formula C11H15BFNO2 B2483417 Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- CAS No. 1334173-41-9](/img/structure/B2483417.png)
Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-
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Overview
Description
Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- is a type of boronic acid, which are trivalent boron-containing organic compounds . They possess one alkyl substituent (a C–B bond) and two hydroxyl groups . The molecular formula of this compound is C11H15BFNO2 and it has a molecular weight of 223.05 .
Molecular Structure Analysis
Boronic acids are structurally characterized by a trivalent boron atom that is sp2-hybridized and contains a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are known for their unique properties as mild organic Lewis acids and their mitigated reactivity profile . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation and are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid .Scientific Research Applications
- Applications :
- Application : Boronic acids, including 2-fluorophenylboronic acid, are used in the preparation of phenylboronic catechol esters. These compounds act as promising anion receptors for polymer electrolytes .
Suzuki–Miyaura Coupling
Anion Receptors for Polymer Electrolytes
Sensing Applications
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the SM cross-coupling reaction .
Action Environment
The action of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is influenced by the reaction conditions. The compound is known for its exceptional mildness and functional group tolerance , suggesting it can perform effectively under a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
[2-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-9(7-10(11)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMXKJWFMWNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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